molecular formula C20H21FN4O3 B2713224 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one CAS No. 2309585-58-6

3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2713224
CAS No.: 2309585-58-6
M. Wt: 384.411
InChI Key: UEXYJOAJENWAAQ-UHFFFAOYSA-N
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Description

3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that features a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxadiazole ring, the introduction of the fluoro and morpholinyl groups, and the final assembly of the quinoline core. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the oxadiazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclobutyl-1,3,4-oxadiazol-2-ol
  • 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)morpholine
  • 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol

Uniqueness

3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is unique due to its combination of functional groups and the presence of the quinoline core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O3/c1-24-11-14(19-22-20(28-23-19)12-3-2-4-12)18(26)13-9-15(21)17(10-16(13)24)25-5-7-27-8-6-25/h9-12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXYJOAJENWAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NOC(=N4)C5CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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